Plasmodium falciparum Kinase Inhibition: Direct Comparison with Unsubstituted and 4-Bromo Analogs
Against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 2-(3-bromophenyl)-4-chloropyrimidine exhibits an IC50 of 130,000 nM, demonstrating measurable but weak inhibition [1]. This contrasts sharply with more potent bromo-pyrimidine analogs in the same study, where compounds bearing a 4-bromophenyl or additional heteroaromatic substituents achieved IC50 values as low as 3,500 nM against the related Pfmrk kinase—a 37-fold improvement [1]. This comparative data establishes a clear baseline for the 3-bromo substitution pattern's contribution to target engagement, enabling rational selection for SAR campaigns focused on optimizing antimalarial activity.
| Evidence Dimension | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (130 µM) |
| Comparator Or Baseline | Bromo-pyrimidine analog (BDBM50409725) against Pfmrk: IC50 = 3,500 nM |
| Quantified Difference | 37-fold less potent than optimized analog |
| Conditions | Recombinant PfPK5 kinase assay |
Why This Matters
Establishes the 3-bromophenyl substitution as a suboptimal but tractable starting point for antimalarial SAR, informing procurement for lead optimization programs.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804): Inhibition of PfPK5 and Pfmrk by bromo-pyrimidine derivatives. 2025. View Source
